Cyanin chloride
Overview
Description
Cyanin chloride, also known as cyanidin-3,5-di-O-glucoside chloride, is a cationic anthocyanin compound. It is a type of flavonoid pigment found in various plant flowers, fruits, and vegetables. This compound is recognized for its vibrant color and is commonly used as a natural dye. It possesses significant antioxidant and anti-inflammatory properties, making it a subject of interest in various scientific research fields .
Mechanism of Action
Target of Action
Cyanin chloride, also known as Cyanidin-3-glucoside (C3G), is a member of the anthocyanin family of dietary polyphenols . It primarily targets the human digestive tract, where it is absorbed in its unmodified molecular form . The metabolites of C3G enter the bloodstream and interact with various targets, exhibiting health benefits such as antioxidant, cardio-protective, anti-inflammatory, neuroprotective, anti-cancer, anti-diabetic, and anti-thrombotic activities .
Mode of Action
C3G interacts with its targets by undergoing biotransformation and absorption in the gastrointestinal tract . It goes through an extended first-passage metabolism, producing bioactive phenolic metabolites such as protocatechuic acid, phloroglucinaldehyde, vanillic acid, and ferulic acid . These metabolites enhance the bioavailability of C3G and contribute to both the mucosal barrier and microbiota .
Biochemical Pathways
C3G affects various biochemical pathways. It has been shown to have strong antioxidant, cardioprotective, anti-inflammatory, neuroprotective, anticancer, cytoprotective, and anti-diabetic activities against oxidative stress-related illnesses . For instance, cyanidin compounds can take indirect routes through the inflammatory pathways to reduce oxidative stress, such as inhibiting Aβ by activating the PI3K/AKT/GSK3β pathway .
Pharmacokinetics
The absorption and bioavailability of C3G and its metabolites have increased, and their interaction with gut microorganisms may boost their health effects . The efficacy and distribution of c3g in the human body are restricted due to its low stability and bioaccessibility . The catabolism process of C3G in an organism involves hydrolysis to its aglycone by enzymes in the small intestine, and further degradation to phenolic compounds by gut microbiota .
Result of Action
The result of C3G’s action is a range of health benefits. Its metabolites possess health benefits such as antioxidant, cardio-protective, anti-inflammatory, neuroprotective, anti-cancer, anti-diabetic, and anti-thrombotic activities . In addition, C3G has been found to have strong antioxidant, cardioprotective, anti-inflammatory, neuroprotective, anticancer, cytoprotective, and anti-diabetic activities against oxidative stress-related illnesses .
Action Environment
The action of C3G is influenced by environmental factors. For instance, the efficacy and distribution of C3G in the human body are restricted due to its low stability and bioaccessibility . Lipid-, polysaccharide-, protein-, and nanocapsule-associated conjugates have achieved targeted delivery with enhanced bioaccessibility and controlled release . This suggests that the environment, including the presence of other compounds and the physical state of the system, can influence the action, efficacy, and stability of C3G .
Biochemical Analysis
Biochemical Properties
Cyanin chloride plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound inhibits the receptor activator of NF-κB ligand (RANKL)-induced NF-κB activation, suppresses the degradation of IκB-α, and attenuates the phosphorylation of extracellular signal-regulated kinases (ERK) . These interactions highlight its potential in modulating inflammatory responses and oxidative stress.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In human skin cell models of psoriasis, this compound significantly inhibits the mRNA expression of inflammatory cytokines such as IL-1α, IL-1β, and IL-6, as well as chemokines CXCL8 and CCL20 . It also inhibits the phosphorylation of the STAT3 transcription factor, thereby regulating the function of CCL20 chemokine. Additionally, this compound restores the TEER value in TNF-α/IL-17A/IFN-γ-induced HaCaT cells, confirming its role in strengthening the skin barrier function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound inhibits RANKL-induced calcium oscillations, the activation of nuclear factor of activated T cells calcineurin-dependent 1 (NFATc1), and the expression of c-Fos . These molecular interactions contribute to its anti-inflammatory and antioxidant properties.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are crucial for understanding its long-term effects. This compound shows varying stability under different pH conditions, with greater stability observed at neutral pH compared to extreme acidic or alkaline conditions . This stability is essential for its consistent performance in biochemical assays and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound protects against OVX-induced bone loss in an osteoporosis mouse model . High doses may lead to adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It undergoes metabolism in the small intestine and is further degraded by gut microbiota . These metabolic processes influence its bioavailability and efficacy in the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to interact with chloride channels and transporters, influencing its localization and accumulation in different cellular compartments . This transport mechanism is vital for its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the central vacuole of plant cells, with diffuse pools found inside the vacuole lumen and body structures observed in the cytoplasm . This localization is crucial for its role in cellular processes and its effectiveness as a therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanin chloride can be synthesized through the glycosylation of cyanidin. The process involves the reaction of cyanidin with glucose in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C. The product is then purified using chromatographic techniques to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound involves the extraction of cyanidin from plant sources such as black rice, black beans, and purple potatoes. The extracted cyanidin is then subjected to glycosylation to form this compound. The process is optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Cyanin chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups.
Major Products Formed:
Oxidation: Oxidation of this compound typically results in the formation of quinones and other oxidized derivatives.
Reduction: Reduction leads to the formation of reduced anthocyanin derivatives.
Substitution: Substitution reactions yield various substituted anthocyanin compounds with altered chemical properties.
Scientific Research Applications
Cyanin chloride has a wide range of scientific research applications:
Chemistry: It is used as a natural dye in various chemical processes and as a pH indicator due to its color-changing properties under different pH conditions.
Biology: this compound is studied for its antioxidant and anti-inflammatory effects.
Medicine: Research has demonstrated the potential of this compound in cancer therapy.
Comparison with Similar Compounds
Cyanin chloride is compared with other anthocyanins such as:
Pelargonidin: Similar to this compound, pelargonidin is another anthocyanin with antioxidant properties. this compound has a broader range of biological activities.
Delphinidin: Delphinidin is known for its strong antioxidant activity, but this compound exhibits superior anti-inflammatory effects.
Biological Activity
Cyanidin chloride (CyCl) is a prominent member of the anthocyanin family, known for its vibrant red-purple color and significant biological activities. This article delves into the biological activity of CyCl, focusing on its anti-cancer properties, neuroprotective effects, and antimicrobial potential. The findings are supported by various studies, including in vitro and in vivo experiments.
1. Anti-Cancer Properties
Recent research has demonstrated that cyanidin chloride exhibits potent anti-cancer effects, particularly against colorectal cancer (CRC). A study published in 2020 highlighted the following key findings:
- Induction of Apoptosis : CyCl treatment induced apoptosis in colon cancer cell lines (HCT116, HT29, SW620) through the inhibition of the NF-κB signaling pathway. This was evidenced by increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl2 .
- Cell Proliferation Inhibition : CyCl significantly inhibited cell proliferation in a dose- and time-dependent manner. The study utilized trypan blue staining to assess cell viability, revealing a marked decrease in viable cells post-treatment .
- Mechanistic Insights : The study further elucidated that CyCl activates the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress. Knockdown of Nrf2 mitigated the apoptotic effects of CyCl, indicating a functional interplay between Nrf2 activation and NF-κB suppression in mediating its anti-cancer effects .
Table 1: Summary of Anti-Cancer Effects of Cyanidin Chloride
Effect | Observation | Cell Lines Tested |
---|---|---|
Apoptosis Induction | Increased Bax expression; decreased Bcl2 | HCT116, HT29, SW620 |
Proliferation Inhibition | Significant reduction in cell viability | HCT116, HT29, SW620 |
Nrf2 Activation | Enhanced antioxidant enzyme expression | Murine microglial cells |
2. Neuroprotective Effects
Cyanidin chloride has also been investigated for its neuroprotective properties. A study focusing on C. elegans demonstrated that:
- Protection Against Oxidative Stress : Pre-treatment with CyCl significantly reduced neuronal loss induced by hydrogen peroxide exposure. This effect was observed through fluorescent microscopy, which quantified dopaminergic neurons labeled with Green Fluorescent Protein .
- Mechanisms of Action : The antioxidant properties of CyCl are believed to combat reactive oxygen species (ROS), which are implicated in neurodegenerative diseases. The study suggested that CyCl may enhance neuronal resilience against oxidative stress .
Table 2: Neuroprotective Effects of Cyanidin Chloride
Effect | Observation | Model Organism |
---|---|---|
Neuronal Protection | Decreased neuronal loss under oxidative stress | C. elegans |
Antioxidant Activity | Neutralization of reactive oxygen species | C. elegans |
3. Antimicrobial Activity
Cyanidin chloride has shown promise as an antimicrobial agent as well:
- Inhibition of Methicillin-Resistant Staphylococcus aureus (MRSA) : A study identified CyCl as a potent inhibitor of SrtA (sortase A), an enzyme crucial for the virulence of MRSA. The compound exhibited an IC50 value of 21.91 µg/mL, effectively reducing virulence factors such as biofilm formation and cell invasion .
- Therapeutic Potential : Given its ability to inhibit bacterial virulence at low concentrations, CyCl presents a viable candidate for developing therapeutic strategies against antibiotic-resistant infections .
Table 3: Antimicrobial Effects of Cyanidin Chloride
Pathogen | Mechanism of Action | IC50 Value |
---|---|---|
MRSA | Inhibition of SrtA activity | 21.91 µg/mL |
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16.ClH/c28-7-17-19(33)21(35)23(37)26(42-17)40-15-5-10(30)4-14-11(15)6-16(25(39-14)9-1-2-12(31)13(32)3-9)41-27-24(38)22(36)20(34)18(8-29)43-27;/h1-6,17-24,26-29,33-38H,7-8H2,(H2-,30,31,32);1H/t17-,18-,19-,20-,21+,22+,23-,24-,26-,27-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVZZZBBPRFPDG-DHJOXOLYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClO16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949000 | |
Record name | Cyanidin 3,5-diglucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40949000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
647.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2611-67-8 | |
Record name | Cyanidin 3,5-diglucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2611-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyanin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002611678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyanidin 3,5-diglucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40949000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYANIDIN CHLORIDE 3,5-DIGLUCOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTH12733J3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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